Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
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Overview
Description
Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a thiomorpholine moiety, which adds to its chemical versatility.
Preparation Methods
The synthesis of Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. The thiomorpholine moiety is then introduced through a series of substitution reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s quinoline core is known for its antimicrobial and antimalarial properties, making it a candidate for drug development.
Medicine: Research has focused on its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The thiomorpholine moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Additionally, the compound can inhibit specific enzymes involved in cell signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate can be compared with other quinoline derivatives, such as chloroquine and quinine, which are well-known for their antimalarial properties. Unlike these compounds, this compound features a thiomorpholine moiety, which may confer additional biological activities and improve its pharmacokinetic properties. Similar compounds include:
Chloroquine: An antimalarial drug with a simpler structure.
Quinine: Another antimalarial agent with a different substitution pattern on the quinoline core.
Mefloquine: A quinoline derivative with potent antimalarial activity but different side effects.
Properties
IUPAC Name |
ethyl 4-[[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-2-30-23(29)15-3-6-17(7-4-15)26-21-18-13-16(24)5-8-20(18)25-14-19(21)22(28)27-9-11-31-12-10-27/h3-8,13-14H,2,9-12H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKQONDKTSGECX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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